molecular formula C7H5BrO3S B113097 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde CAS No. 852054-42-3

7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde

Cat. No. B113097
M. Wt: 249.08 g/mol
InChI Key: YEKBJVHBVICUOZ-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde is a chemical compound with the molecular formula C7H5BrO3S . It has a molecular weight of 249.08 g/mol . The compound is also known by several synonyms, including 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxaldehyde .


Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C7H5BrO3S/c8-7-6-5 (4 (3-9)12-7)10-1-2-11-6/h3H,1-2H2 . The canonical SMILES representation is C1COC2=C (SC (=C2O1)C=O)Br .


Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 2.1 . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 1 rotatable bond . The exact mass and monoisotopic mass of the compound are both 247.91428 g/mol .

Scientific Research Applications

  • 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde is a chemical compound with the molecular formula C7H5BrO3S . It has a molecular weight of 249.08 and its CAS number is 852054-42-3 .
  • This compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Safety And Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

5-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO3S/c8-7-6-5(4(3-9)12-7)10-1-2-11-6/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKBJVHBVICUOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(SC(=C2O1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40464445
Record name 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde

CAS RN

852054-42-3
Record name 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde
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7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde
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7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde
Reactant of Route 4
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7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde
Reactant of Route 5
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7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde
Reactant of Route 6
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7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde

Citations

For This Compound
34
Citations
A Dhar, NS Kumar, AA Ibrahim, RL Vekariya - Organic Electronics, 2018 - Elsevier
Here in design and synthesized new dimer organic metal free dyes based on various donor moieties along with dihydrothieno [3,4-b][1,4] dioxine and cynoacrylic acid are bridge and …
Number of citations: 20 www.sciencedirect.com
MW Lee, JY Kim, DH Lee, MJ Ko - ACS Applied Materials & …, 2014 - ACS Publications
This paper reports on new D-π-A organic dyes for application in dye-sensitized solar cells (DSSCs), which were developed by incorporating thieno[3,2-b]thiophene-thiophene (M9) and …
Number of citations: 53 pubs.acs.org
SK Dwivedi, DL Arachchige, A Olowolagba… - Journal of Materials …, 2023 - pubs.rsc.org
We report a novel method for synthesizing red and deep red cyanine dyes with large Stokes shifts, probes A and B, for live cell NAD(P)H detection. The probes were prepared using …
Number of citations: 1 pubs.rsc.org
C Steck, M Franckevičius, SM Zakeeruddin… - Journal of Materials …, 2015 - pubs.rsc.org
This work reports the design and synthesis of acceptor–donor–acceptor (A–D–A) type low band gap hole transport materials (HTM) comprising S,N-heteropentacene central units for …
Number of citations: 111 pubs.rsc.org
G Wang, Z Liu, X Wang, J Liu, Y Chen, B Liu - ACS omega, 2019 - ACS Publications
Polymer dyes have many potential advantages, such as high molecular weight, better light capture ability, thermal stability, film-forming ability, light resistance, and electrochemical …
Number of citations: 6 pubs.acs.org
H Lai, J Hong, P Liu, C Yuan, Y Li, Q Fang - RSC advances, 2012 - pubs.rsc.org
Three new multi-carbazole derivatives (2C–4C) with a twisted and zigzag-shape structure were designed, synthesized and used as sensitizers for dye-sensitized solar cells (DSSCs). …
Number of citations: 56 pubs.rsc.org
G Yuan, C Lv, J Liang, X Zhong, Y Li… - Advanced Functional …, 2021 - Wiley Online Library
Aggregation‐caused fluorescence quenching with insufficient production of reactive oxygen species (ROS) has limited the application of photosensitizers (PSs) in fluorescence‐imaging…
Number of citations: 59 onlinelibrary.wiley.com
L Li, Y Xu, Y Chen, J Zheng, J Zhang, R Li, H Wan… - Analytica Chimica …, 2020 - Elsevier
Lipid droplets (LDs) are multi-functional organelles with the storage of lipid and participating in a variety of physiological processes, including membrane transport and signal …
Number of citations: 30 www.sciencedirect.com
IH Patir, E Aslan, G Yanalak, M Karaman… - International Journal of …, 2019 - Elsevier
Photoelectrochemical and photocatalytic hydrogen evolution reaction (HER) have been investigated by using metal free donor-acceptor (DA) and donor-π-acceptor (D-π-A) dyes, which …
Number of citations: 37 www.sciencedirect.com
N Manfredi, C Decavoli, CL Boldrini… - European Journal of …, 2021 - Wiley Online Library
In the field of direct production of hydrogen from solar energy and water, photocatalytic methods hold great potential especially when metal‐free molecular components are preferred. In …

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